Structural Differentiation from HDL Cholesterol-Elevating Patent Exemplar: N3-Aryl Regioisomerism
U.S. Patent 5,554,607 discloses 3-(5-chloro-2-methylphenyl)-1-isopropyl-2-thioxo-imidazolidin-4-one as an HDL cholesterol-elevating agent [1]. The target compound differs in two critical structural features: (i) the isopropyl group resides at C5 rather than N1, altering the spatial orientation of the alkyl substituent relative to the thioxo pharmacophore, and (ii) the N3 aryl group is 4-methylphenyl rather than 5-chloro-2-methylphenyl, removing the electron-withdrawing chloro substituent and changing the aryl substitution pattern from ortho/para to para-only. These differences are expected to produce distinct target engagement profiles, as demonstrated by the class-level observation that N3-aryl modifications in 2-thioxoimidazolidin-4-ones shift proteasome subunit selectivity [2].
| Evidence Dimension | N3-aryl substitution pattern and C5 vs. N1 isopropyl placement |
|---|---|
| Target Compound Data | 3-(4-methylphenyl), 5-isopropyl substitution; MW 248.34; H-bond donors: 1; H-bond acceptors: 2; rotatable bonds: 2 |
| Comparator Or Baseline | 3-(5-chloro-2-methylphenyl)-1-isopropyl-2-thioxo-imidazolidin-4-one (US Patent 5,554,607 exemplar) [1] |
| Quantified Difference | Positional isomer of isopropyl group (C5 vs. N1); different aryl ring electronics (4-methyl vs. 5-chloro-2-methyl). No direct comparative bioactivity data available for the target compound. |
| Conditions | Structural comparison based on patent disclosure and calculated physicochemical properties |
Why This Matters
A user seeking to replicate or extend HDL cholesterol modulation studies must specifically source the N3-(4-methylphenyl)-C5-isopropyl isomer, as the patent exemplar with N1-isopropyl placement may engage a different target profile.
- [1] Elokdah HM, Chai SY, Sulkowski TS, Strike DP. U.S. Patent 5,554,607 - Use of 2-thioxo-imidazolin-4-one derivatives in the treatment of atherosclerosis. American Home Products Corporation. September 10, 1996. View Source
- [2] Maccari R, Ettari R, Adornato I, et al. Identification of 2-thioxoimidazolidin-4-one derivatives as novel noncovalent proteasome and immunoproteasome inhibitors. Bioorg Med Chem Lett. 2018;28(2):178-183. View Source
